REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][N:5]1[C:9]([C:10](OCC)=[O:11])=[CH:8][C:7]2[CH2:15][C:16]([CH3:19])([CH3:18])[CH2:17][C:6]1=2.[O-]CC.[Na+]>C(O)C>[CH3:18][C:16]1([CH3:19])[CH2:15][C:7]2[CH:8]=[C:9]3[N:5]([CH2:4][CH2:3][NH:2][C:10]3=[O:11])[C:6]=2[CH2:17]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
18 mmol
|
Type
|
reactant
|
Smiles
|
Cl.NCCN1C2=C(C=C1C(=O)OCC)CC(C2)(C)C
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 55° C. over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
CONCENTRATION
|
Details
|
After that time, the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (200 mL) and water (100 mL)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with ethyl acetate (15 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC=2N3CCNC(C3=CC2C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |